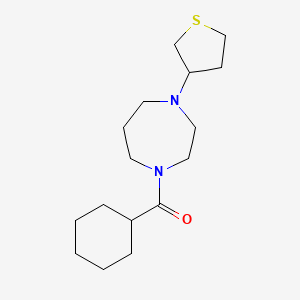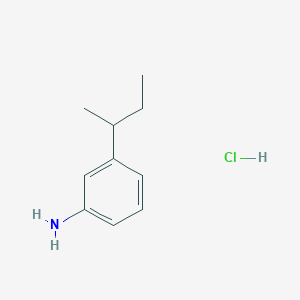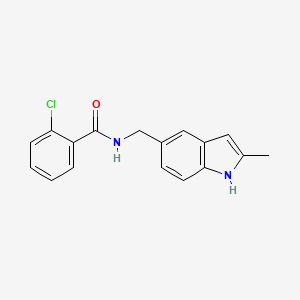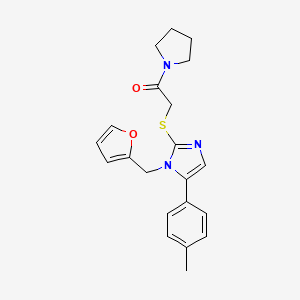
4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 . It is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14N2O/c1-12(2,3)11(15)10(8-13)9-4-6-14-7-5-9/h4-7,10H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder . Its melting point is between 105-107 degrees . More specific physical and chemical properties such as boiling point and solubility are not provided in the search results.科学的研究の応用
Coordination Chemistry and Metal-Organic Frameworks
Research into dimethyltin(IV) complexes based on functionalized pyridyl ligands investigates the structural characteristics of these complexes, showcasing their potential in materials science and catalysis. The complexes exhibit unique coordination geometries and potential for forming metal-organic frameworks (MOFs) due to their bridging ligands and variable coordination modes (B. Momeni et al., 2013).
Supramolecular Chemistry
The study of hydrogen bonds in complexes of substituted pyridine N-oxides with pentachlorophenol contributes to the understanding of non-covalent interactions in supramolecular assemblies. This research is crucial for the design of novel materials with specific properties, including molecular recognition and self-assembly processes (Z. Dega‐Szafran et al., 1997).
Photophysical Properties
The investigation into the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives explores their photophysical properties. These studies are relevant for developing organic materials with potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells (M. Percino et al., 2016).
Catalysis
Research on molybdenum enzymes containing [MoVIO2]2+ oxidized active sites offers insights into the redox interplay of metal centers in enzymatic reactions. This knowledge is vital for the development of biomimetic catalysts that can perform under mild conditions, potentially revolutionizing the fields of green chemistry and industrial catalysis (Zhiguang Xiao et al., 1996).
Liquid Crystals
The role of hydrogen bonding in the phase behavior of supramolecular liquid crystal dimers is studied to understand the self-assembly and phase transition behaviors of liquid crystals. This research has implications for the design of advanced liquid crystal displays (LCDs) and other devices that utilize the unique properties of liquid crystals (A. Martinez-Felipe & C. Imrie, 2015).
Safety and Hazards
The safety information for “4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
4,4-dimethyl-3-oxo-2-pyridin-4-ylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11(15)10(8-13)9-4-6-14-7-5-9/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGXVZNDPCLSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenyl-1H-pyrrole-2-sulfonamide](/img/structure/B2782424.png)

![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B2782432.png)





![N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2782442.png)

![4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide](/img/structure/B2782446.png)
